CYP2D6 Genotype-Independent Clearance Confers Predictable Pharmacokinetics vs. S(+)-Mirtazapine
The pharmacokinetics of R(-)-mirtazapine is only marginally dependent on CYP2D6 genotype, whereas the S(+)-enantiomer clearance varies substantially across metabolizer phenotypes [1]. This metabolic independence from CYP2D6 polymorphisms establishes R(-)-mirtazapine as a more predictable compound for studies involving genetically diverse populations or for applications where consistent exposure is required.
| Evidence Dimension | Total clearance across CYP2D6 metabolizer phenotypes |
|---|---|
| Target Compound Data | R(-)-mirtazapine clearance: only marginally dependent on CYP2D6 genotype; plasma concentrations show no differences between poor metabolizers (PMs) and extensive metabolizers (EMs) |
| Comparator Or Baseline | S(+)-mirtazapine clearance: 1.3 L/min in PMs, 2.3 L/min in EMs, 3.4 L/min in ultrarapid metabolizers (UMs); plasma concentrations in PMs substantially higher than in EMs |
| Quantified Difference | S(+)-enantiomer clearance increases 2.6-fold from PMs to UMs; R(-)-enantiomer exhibits genotype-independent kinetics |
| Conditions | Human pharmacokinetic study; 12 healthy volunteers genotyped for CYP2D6 (*3, *4, *5, *6 alleles and gene duplication) following single 15 mg racemic mirtazapine dose |
Why This Matters
This evidence demonstrates that R(-)-mirtazapine avoids the substantial inter-individual pharmacokinetic variability affecting the S(+)-enantiomer due to CYP2D6 polymorphisms, which is critical for reproducible experimental design and for interpreting exposure-response relationships independent of genetic confounding.
- [1] Brockmöller J, Meineke I, Kirchheiner J. Pharmacokinetics of mirtazapine: enantioselective effects of the CYP2D6 ultra rapid metabolizer genotype and correlation with adverse effects. Clin Pharmacol Ther. 2007 May;81(5):699-707. doi: 10.1038/sj.clpt.6100116. PMID: 17329996. View Source
